ELA-11(human)

Apelin receptor Binding affinity Radioligand binding

Secure ELA-11(human) (Ki=14nM), the physiologically-relevant 11-amino acid metabolite of ELA-32. As a full APJ agonist, it is essential for differentiating biased signaling, characterizing low-affinity binding kinetics (pKi=7.85), and serving as a critical standard in LC-MS/MS pharmacokinetic assays. Ideal for in vivo cardioprotection models and novel pH-responsive conjugate design for atherosclerosis research.

Molecular Formula C10H10IN3
Molecular Weight 299.11 g/mol
Cat. No. B11770342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELA-11(human)
Molecular FormulaC10H10IN3
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C(=NN2)N)I
InChIInChI=1S/C10H10IN3/c1-6-4-2-3-5-7(6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)
InChIKeyCVPXNWPVADHVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ELA-11(human) Apelin Receptor Agonist: Key Product Profile for Research Procurement


ELA-11(human) (CAS 1784687-32-6) is an endogenous 11-amino acid peptide (sequence: CMPLHSRVPFP) that functions as a full agonist of the human apelin receptor (APJ), a class A G protein-coupled receptor involved in cardiovascular homeostasis, fluid regulation, and cellular stress responses [1]. It is a bioactive fragment generated from the precursor peptide ELA-32 through enzymatic cleavage, and it retains the ability to inhibit forskolin-induced cAMP production and stimulate β-arrestin recruitment in vitro [1].

Why Not All Apelin Receptor Agonists Are Equivalent: The Case for ELA-11(human)


The apelinergic system comprises multiple endogenous peptide ligands—including apelin-13, ELA-32, and their fragments—each exhibiting distinct receptor binding affinities, signaling profiles, and metabolic stabilities [1]. The shorter ELA-11 fragment, while showing lower receptor binding affinity (Ki = 14 nM) compared to the parent ELA-32 (IC50 = 0.27 nM, Kd = 0.51 nM) or ELA-21 (pKi = 8.52, Ki ≈ 3 nM), offers unique advantages in experimental settings where partial agonism, differential metabolic fate, or specific downstream pathway activation is desired . Furthermore, ELA-11 is a major metabolite of ELA-32 in human plasma, indicating its physiological relevance and potential for different pharmacokinetic properties compared to other isoforms [2].

Quantitative Differentiation of ELA-11(human) vs. Other Apelin Receptor Ligands


Binding Affinity Comparison: ELA-11(human) vs. Apelin-13 and Longer ELA Isoforms

ELA-11(human) binds the human apelin receptor with a Ki of 14 nM (pKi = 7.85), as measured by competition radioligand binding assays using [125I]apelin-13. This is significantly lower than the affinity of apelin-13 (Ki ≈ 0.7 nM, pKi ≈ 9.15) [1], ELA-32 (IC50 = 0.27 nM, Kd = 0.51 nM) , and ELA-21 (pKi = 8.52, Ki ≈ 3 nM) . This difference in affinity can be leveraged in experiments requiring partial receptor occupancy or when studying low-affinity ligand-receptor interactions.

Apelin receptor Binding affinity Radioligand binding GPCR pharmacology

Functional Activity: cAMP Inhibition and β-Arrestin Recruitment by ELA-11(human)

ELA-11(human) acts as a full agonist at the human apelin receptor, completely inhibiting forskolin-induced cAMP production and stimulating β-arrestin recruitment in vitro . In contrast, apelin-13 exhibits potent Gαi1 activation (EC50 1.1 nM) and robust β-arrestin-2 recruitment [1]. ELA-32 and ELA-21 also show potent cAMP inhibition (IC50 values in the subnanomolar range) and β-arrestin recruitment . While direct head-to-head functional comparison data are limited, the full agonism profile of ELA-11, coupled with its lower affinity, suggests it may provide a distinct functional signature compared to higher-affinity isoforms.

cAMP assay β-arrestin recruitment Functional selectivity GPCR signaling

Metabolic Stability: ELA-11(human) as a Major Plasma Metabolite of ELA-32

In vitro metabolism studies using LC-MS/MS demonstrate that upon incubation of [Pyr1]ELA-32 in human plasma, ELA-11 and ELA-16 are identified as major metabolites, while ELA-21 is not detected [1]. The half-life of ELA-32 in plasma is 47.2 ± 5.7 min, but in kidney homogenate it is only 44.2 ± 3 s, highlighting tissue-specific degradation [1]. This metabolic profile suggests that ELA-11 is a physiologically relevant fragment generated in vivo, with potentially different stability and clearance kinetics compared to the parent peptide and other isoforms.

Peptide metabolism Plasma stability LC-MS/MS Pharmacokinetics

In Vivo Cardioprotection: ELA-11(human) Attenuates Doxorubicin-Induced Myocardial Injury

In a mouse model of doxorubicin (DOX)-induced cardiac injury, systemic administration of ELA-11 alleviated heart injury and inhibited apoptosis in cardiac tissues [1]. The protective effect was mediated through the PI3K/AKT and ERK/MAPK signaling pathways, as demonstrated both in vivo and in vitro [1]. This in vivo efficacy distinguishes ELA-11 from other apelin receptor agonists that may not have been tested in this specific model, though direct comparative in vivo data with other isoforms are lacking.

Cardioprotection In vivo pharmacology Oxidative stress Doxorubicin cardiotoxicity

Targeted Research Applications of ELA-11(human) Driven by Quantitative Evidence


Pharmacological Profiling of Low-Affinity Apelin Receptor Agonists

Use ELA-11(human) in radioligand binding and functional assays to characterize low-affinity interactions at the apelin receptor, contrasting with high-affinity ligands like apelin-13 or ELA-32 [1]. This is particularly valuable for studying partial receptor occupancy, allosteric modulation, or ligand-biased signaling.

Metabolic Stability and Peptide Processing Studies

Employ ELA-11(human) as a key metabolite standard in LC-MS/MS assays to investigate the in vitro and in vivo metabolism of ELA-32 and other apelinergic peptides [2]. This supports pharmacokinetic profiling and the design of degradation-resistant peptide analogues.

Preclinical Models of Chemotherapy-Induced Cardiotoxicity

Administer ELA-11(human) in rodent models of doxorubicin-induced cardiac injury to explore cardioprotective mechanisms via PI3K/AKT and ERK/MAPK pathways [3]. This application is directly supported by in vivo efficacy data and is relevant for oncology supportive care research.

pH-Responsive Nanomedicine Development

Utilize ELA-11(human) as the active peptide in the design of pH-responsive conjugates (e.g., mPEG@ELA-11) for targeted delivery to atherosclerotic plaques, where the acidic microenvironment triggers release [4]. This novel application leverages the peptide's cardioprotective signaling to modulate macrophage function and attenuate atherosclerosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELA-11(human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.